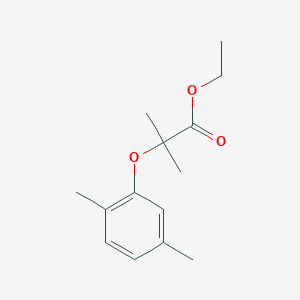
Ethyl 2,5-dimethylphenoxyisobutyrate
Description
It belongs to a class of compounds structurally related to clofibrate, a well-known lipid-lowering agent. The compound features a phenoxy group substituted with methyl groups at the 2- and 5-positions, esterified with ethyl isobutyrate. Early animal studies indicate that it exhibits superior efficacy and reduced toxicity compared to clofibrate, making it a promising candidate for treating hyperlipoproteinemia .
Properties
CAS No. |
102416-49-9 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3 |
InChI Key |
FJJUGKPAFOGWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
Other CAS No. |
102416-49-9 |
Synonyms |
EDMPIB ethyl 2,5-dimethylphenoxyisobutyrate |
Origin of Product |
United States |
Preparation Methods
Moxalactam disodium salt is synthesized through a multi-step process. The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid, which is S-chlorinated and treated with a base. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced with a Lindlar catalyst and then epoxidized with mCPBA. The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with SOCl2 and pyridine. The final step involves an intramolecular Wittig reaction .
Chemical Reactions Analysis
Moxalactam disodium salt undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in its synthesis.
Substitution: The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol.
Reduction: The triple bond is partially reduced with a Lindlar catalyst.
Common reagents used in these reactions include zinc chloride, mCPBA, SOCl2, and pyridine. Major products formed from these reactions include intermediates that lead to the final structure of moxalactam disodium salt .
Scientific Research Applications
Moxalactam disodium salt is used in various scientific research applications, including:
Mechanism of Action
Moxalactam disodium salt exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacteria . Moxalactam disodium salt is particularly effective against β-lactamase-producing bacteria due to its resistance to hydrolysis by these enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 2,5-dimethylphenoxyisobutyrate shares structural similarities with other aryloxyisobutyrate derivatives, such as clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) and gemfibrozil (a non-esterified fibric acid derivative). Below is a detailed comparison based on available evidence:
Key Findings from
- Superior Efficacy: In animal screening tests, this compound demonstrated stronger lipid-lowering effects than clofibrate, with a more favorable therapeutic index.
- Reduced Toxicity : Unlike clofibrate, which is associated with hepatotoxicity and myopathy, this compound showed minimal adverse effects in preliminary studies.
Limitations of Current Data
- No detailed pharmacokinetic or pharmacodynamic data (e.g., bioavailability, half-life) are available in the provided evidence.
- Comparisons with newer fibrates (e.g., fenofibrate) or statins are absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


